Cas no 53179-07-0 (Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-)

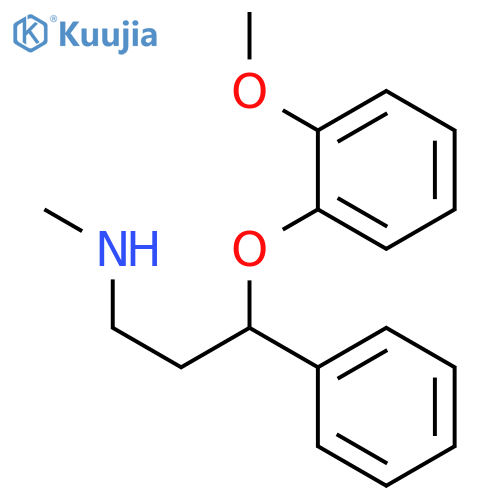

53179-07-0 structure

商品名:Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

- 3-(2-Methoxyphenoxy)-N-methyl-3-phenyl-1-propanamine

- [3H]-Nifedipine

- [3H]-Nisoxetine

- 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester

- 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine

- 4-(2-nitrophenyl)-3,5-dimethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine

- Adalat

- Corinfar

- Fenihidin

- Fenihidine

- nifedipine

- N-methyl-3-(2-methoxyphenoxy)-3-phenyl-1-propylamine

- N-methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine

- Procardia

- Nisoxetine

- 3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropylamine

- ANTIOXIDANT1425

- Compound 89218

- SPBio_002959

- BDBM22417

- Prestwick3_000910

- AS-16468

- N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine

- Nisoxetine Inhibitor

- BRD-A95696066-003-03-9

- CHEBI:73410

- Compound 89218; NSC 283481

- LY 94939

- CCG-204983

- NISOXETINE [INN]

- CHEMBL295467

- BRD-A95696066-003-06-2

- Nisoxetina

- UNII-17NV064B2D

- NSC 283481

- NCGC00015715-08

- 57226-61-6

- NISOXETINE [USAN]

- NCGC00015715-04

- DTXCID8025175

- GTPL4637

- DL-N-Methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine

- BENZENEPROPANAMINE, .GAMMA.-(2-METHOXYPHENOXY)-N-METHYL-, (+/-)-

- DTXSID0045175

- CAS-53179-07-0

- Nisoxetine (USAN/INN)

- Tox21 110203

- Tox21_110203

- DB09186

- NCGC00015715-03

- NCGC00015715-15

- 17NV064B2D

- NSC283481

- D05173

- Q906885

- 53179-07-0

- Nisoxetine [USAN:INN]

- Prestwick2_000910

- AB00514644-07

- LY-94939

- NSC-283481

- Prestwick0_000910

- NCGC00015715-06

- N-Methyl-gamma-(2-methylphenoxy)phenylpropanolamine

- AB00514644

- 3-(o-Methoxyphenoxy)-N-methyl-3-phenylpropylamine

- PDSP2_000505

- HMS2089K13

- BPBio1_000836

- Lopac0_000901

- COMPOUND-89218

- NCGC00024945-02

- NCGC00024945-03

- [3-(2-methoxyphenoxy)-3-phenylpropyl](methyl)amine

- (+/-)-3-(O-METHOXYPHENOXY)-N-METHYL-3-PHENYLPROPYLAMINE

- 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

- BSPBio_000760

- Tox21_110203_1

- NCGC00015715-05

- Benzenepropanamine, gamma-(2-methoxyphenoxy)-N-methyl-

- Nisoxetinum

- SCHEMBL124289

- SDCCGSBI-0050876.P002

- NS00002148

- N-methyl-3-phenyl-3-(o-methoxyphenoxy)-propylamine

- PDSP1_000507

- N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine

- Prestwick1_000910

- DA-56190

- BRD-A95696066-003-13-8

- EX-A9581

-

- インチ: InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

- InChIKey: ITJNARMNRKSWTA-UHFFFAOYSA-N

- ほほえんだ: CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

計算された属性

- せいみつぶんしりょう: 271.15733

- どういたいしつりょう: 271.157229

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 30.5

じっけんとくせい

- 密度みつど: 1.054

- ふってん: 404.8°Cat760mmHg

- フラッシュポイント: 170.6°C

- 屈折率: 1.547

- PSA: 30.49

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00E3K6-50mg |

Nisoxetine |

53179-07-0 | 98% | 50mg |

$597.00 | 2024-04-30 | |

| 1PlusChem | 1P00E3K6-5mg |

Nisoxetine |

53179-07-0 | 98% | 5mg |

$141.00 | 2024-04-30 | |

| 1PlusChem | 1P00E3K6-100mg |

Nisoxetine |

53179-07-0 | 98% | 100mg |

$935.00 | 2024-04-30 | |

| 1PlusChem | 1P00E3K6-10mg |

Nisoxetine |

53179-07-0 | 98% | 10mg |

$202.00 | 2024-04-30 | |

| 1PlusChem | 1P00E3K6-25mg |

Nisoxetine |

53179-07-0 | 98% | 25mg |

$369.00 | 2024-04-30 |

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 関連文献

-

Jiahao Wang,Delong Liu,Yangang Liu,Wanbin Zhang Org. Biomol. Chem. 2013 11 3855

-

2. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767

-

Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677

-

Paula Bracco,Hanna Busch,Jan von Langermann,Ulf Hanefeld Org. Biomol. Chem. 2016 14 6375

-

Yan Ni,Chun-Xiu Li,Li-Juan Wang,Jie Zhang,Jian-He Xu Org. Biomol. Chem. 2011 9 5463

53179-07-0 (Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

atkchemica

(CAS:53179-07-0)Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ